Perfluorodecane-pinane
Description
Perfluorodecane-pinane (CAS #1421601-00-4) is a highly fluorinated organic compound with the molecular formula C₂₀H₁₇F₂₁, combining a pinane-derived bicyclic framework with a perfluorinated decane chain. Its structure, as detailed in , consists of 41 carbon atoms, 17 hydrogen atoms, and 21 fluorine atoms arranged in a complex spatial configuration (SMILES: C1C2CC(CC1C2)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)). The pinane moiety imparts stereochemical rigidity, while the perfluorinated chain confers exceptional chemical inertness, hydrophobicity, and thermal stability.
Structure
3D Structure
Properties
Molecular Formula |
C20H17F21 |
|---|---|
Molecular Weight |
656.3 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecyl)-6,6-dimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C20H17F21/c1-10(2)8-4-3-7(9(10)5-8)6-11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)17(33,34)18(35,36)19(37,38)20(39,40)41/h7-9H,3-6H2,1-2H3 |
InChI Key |
RBAYDHVUJAZKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1C2)CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Noble Metal-Catalyzed Hydrogenation
Ruthenium (Ru) and palladium (Pd) catalysts dominate industrial-scale pinane production. A study using Ru nanoparticles immobilized on amphiphilic mesoporous silica (Ru/MF@MN) achieved 99.9% conversion of α-pinene to cis-pinane under aqueous-phase conditions (35°C, 2 MPa H<sub>2</sub>, 1 h). Selectivity for cis-pinane reached 98.9%, attributed to the hydrophobic microenvironment of the catalyst stabilizing the transition state.
Table 1: Performance of Catalysts in α-Pinene Hydrogenation
Solvent-Free Hydrogenation
Recent advances emphasize solvent-free systems to reduce environmental impact. Sonication-assisted hydrogenation using Pd/Al<sub>2</sub>O<sub>3</sub> at 80°C and 4 MPa H<sub>2</sub> achieved 95% conversion with 89% cis-pinane selectivity. Ultrasound enhanced mass transfer, reducing reaction time by 40% compared to conventional heating.
Epoxidation of Pinane Derivatives
Epoxidation of pinane intermediates is critical for introducing functional groups prior to fluorination. Two methods are prominent:
Peracetic Acid-Mediated Epoxidation
The CN103833690A patent describes epoxidizing α-pinene to 2,3-epoxypinane using peracetic acid (CH<sub>3</sub>CO<sub>3</sub>H) under controlled conditions:
-
Reagents : α-pinene, peracetic acid (40% w/w), sodium bicarbonate buffer (pH 6–7).
-
Conditions : 50°C, 6 h, toluene solvent.
-
Outcome : 85% yield of 2,3-epoxypinane with <5% side products.
Tungsten-Catalyzed Epoxidation
Aerobic epoxidation using Na<sub>2</sub>WO<sub>4</sub>·2H<sub>2</sub>O as a catalyst and H<sub>2</sub>O<sub>2</sub> as an oxidant demonstrated scalability. For α-pinene oxide synthesis:
-
H<sub>2</sub>O<sub>2</sub> (1.25 M) and Na<sub>2</sub>WO<sub>4</sub>·2H<sub>2</sub>O (0.012 M) in toluene.
-
50°C, 10 h reaction time.
Perfluorination of Pinane Intermediates
The final step involves replacing hydrogen atoms in pinane derivatives with fluorine. The US4143079A patent details a high-yield process using cobalt(III) fluoride (CoF<sub>3</sub>):
CoF<sub>3</sub>-Mediated Perfluorination
Reaction Scheme:
Alternative Fluorination Methods
Electrochemical fluorination (ECF) has been explored but faces challenges:
-
Lower yields (62–68%) due to competing side reactions.
-
Requires anhydrous HF as electrolyte, complicating product isolation.
Purification and Characterization
Final purification employs fractional distillation under reduced pressure (10–15 mmHg) to isolate this compound (b.p. 215–220°C). Analytical validation includes:
Industrial-Scale Challenges
-
Catalyst Deactivation : CoF<sub>3</sub> loses activity after 120 h due to HF etching. Regeneration via Cl<sub>2</sub> treatment restores 85% efficiency.
-
Safety : HF byproduct necessitates corrosion-resistant reactors (Hastelloy C-276 recommended).
-
Cost : Fluorination accounts for 68% of total production costs, driven by CoF<sub>3</sub> consumption .
Chemical Reactions Analysis
Types of Reactions
Perfluorodecane-pinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can be used to modify the fluorinated chain, although these reactions are less common due to the stability of the perfluorinated bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used, although the reaction conditions must be carefully controlled.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Modified perfluorinated chains with altered functional groups.
Substitution: Various substituted pinane derivatives depending on the reagents used.
Scientific Research Applications
Medical Applications
Perfluorodecane-pinane has been investigated for its potential use in medical treatments, particularly in thrombolytic therapy . Research indicates that perfluorinated compounds can enhance the delivery of thrombolytic agents to occluded blood vessels, improving the efficacy of treatments for myocardial infarction and other cardiovascular conditions. A notable study describes the formulation of a perfluorochemical emulsion that includes this compound, which demonstrated improved oxygen transport properties in vivo, suggesting its utility in clinical settings where enhanced oxygen delivery is critical .
Case Study: Thrombolytic Treatments
- Study Focus : The effectiveness of perfluorochemical emulsions in thrombolytic therapy.
- Findings : Enhanced delivery of thrombolytic agents and improved oxygenation in affected tissues.
- Reference : WO1992022202A1 .
Environmental Applications
In environmental science, this compound is being explored as a potential green solvent . Its non-toxic and stable nature makes it suitable for applications that require environmentally friendly alternatives to traditional organic solvents. This compound can be utilized in extraction processes where conventional solvents pose risks to human health and the environment.
Case Study: Green Solvent Usage
- Application : Extraction processes in biochemistry and materials science.
- Benefits : Reduced toxicity and environmental impact compared to traditional solvents.
- Reference : Industrial Applications of Green Solvents .
Materials Engineering
This compound's unique properties also lend themselves to applications in materials engineering, particularly in the development of advanced materials such as coatings and composites . Its ability to impart hydrophobic characteristics makes it valuable in creating surfaces that resist water and contaminants.
Case Study: Coating Technologies
- Application : Development of hydrophobic coatings for various substrates.
- Advantages : Enhanced durability and resistance to environmental degradation.
- Reference : Recent Technological Advances in Phenolic Compounds .
Summary Table of Applications
Mechanism of Action
The mechanism of action of perfluorodecane-pinane involves its interaction with molecular targets through its perfluorinated chain and pinane moiety. The perfluorinated chain provides high stability and resistance to degradation, while the pinane moiety allows for specific interactions with target molecules. These interactions can influence various biochemical pathways, including oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Key Findings:
Fluorine Content and Inertness: this compound’s 21 fluorine atoms surpass analogs like perfluorodecalin (18 F) and perfluorooctane (18 F), enhancing its hydrophobicity and chemical resistance. This makes it suitable for harsh chemical environments. Unlike non-fluorinated pinane derivatives (e.g., pinacolone), its fluorine-rich structure eliminates reactivity with polar solvents or oxidizing agents .
Thermal Stability :
- The rigid pinane core likely improves thermal stability compared to linear perfluorocarbons. For instance, perfluorooctane degrades above 200°C, whereas this compound’s cyclic structure may extend this threshold.
Applications: Unlike medical-grade perfluorodecalin, this compound’s bulkier structure limits biomedical use but favors industrial applications (e.g., anti-corrosive coatings).
Biological Activity
Perfluorodecane-pinane is a hybrid compound that combines the characteristics of perfluorodecane, a fully fluorinated hydrocarbon, and pinane, a bicyclic monoterpene. This unique combination may lead to novel biological interactions and applications, particularly in drug delivery systems and as solvents in biochemical assays. This article explores the biological activity of this compound, focusing on its properties, potential applications, and relevant research findings.
This compound retains the non-polar characteristics and low surface tension of perfluorodecane while incorporating the structural diversity of pinane. The stability and hydrophobicity of this compound suggest potential benefits in various industrial and pharmaceutical applications.
Biological Activity
1. Antimicrobial Properties:
Research indicates that pinanes, particularly α-pinane and β-pinane, exhibit antimicrobial activity against various pathogens. For instance, studies have shown that these compounds can inhibit the growth of fungi such as Candida albicans and bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) . The antimicrobial efficacy of pinanes could extend to their hybrid form, this compound, potentially enhancing its utility in medical applications.
2. Cytoprotective Effects:
α-Pinene has demonstrated cytoprotective effects against oxidative stress in cellular models. In one study, pre-treatment with α-pinene significantly enhanced cell viability in human glioblastoma cells exposed to hydrogen peroxide . This protective mechanism may also be relevant for this compound, suggesting its potential role in mitigating oxidative damage in biological systems.
3. Interaction with Biological Systems:
The interaction of this compound with biological membranes and proteins is an area of ongoing research. Its hydrophobic nature may facilitate unique interactions within lipid membranes, which could influence drug delivery mechanisms or biochemical assay performance .
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, α- and β-pinenes were tested for their antimicrobial properties against several strains of bacteria and fungi. The results indicated significant inhibition at sub-inhibitory concentrations, suggesting that derivatives like this compound could leverage these properties for therapeutic applications .
Case Study 2: Cytoprotective Mechanisms
A study investigating the cytoprotective effects of α-pinene found that it enhanced cell viability under oxidative stress conditions. This finding supports the hypothesis that this compound may possess similar protective qualities due to its structural components derived from pinanes .
Research Findings
Q & A
Q. What are the recommended synthesis protocols for Perfluorodecane-pinane, and how can researchers optimize yield and purity?
Methodological Answer: Synthesis of perfluorinated compounds typically involves direct fluorination or telomerization methods. For laboratory-scale production, ensure:
- Fluorination Safety Protocols : Use inert gas environments (e.g., nitrogen) to mitigate explosive risks during fluorination .
- Purification : Employ fractional distillation or supercritical fluid extraction to isolate this compound from byproducts.
- Characterization : Validate purity via nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS), aligning with data quality criteria outlined in research data frameworks .
Q. How should researchers design experiments to assess the structural stability of this compound under varying pH and temperature conditions?
Methodological Answer: Apply the PICO framework to structure experiments:
- Population (P) : this compound samples.
- Intervention (I) : Exposure to pH (3–11) and temperature (25–100°C).
- Comparison (C) : Stability metrics compared to control (untreated samples).
- Outcome (O) : Degradation rates quantified via UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). Use longitudinal study designs to track changes over time, ensuring reproducibility through peer-reviewed protocols .
Q. What analytical techniques are most effective for identifying this compound in environmental matrices?
Methodological Answer: Prioritize hyphenated techniques with high sensitivity:
Advanced Research Questions
Q. How can contradictory findings on the bioaccumulation potential of this compound in aquatic organisms be systematically resolved?
Methodological Answer:
- Meta-Analysis : Aggregate data from peer-reviewed studies using statistical tools (e.g., R or Python) to identify confounding variables (e.g., trophic levels, exposure duration) .
- Controlled Replication : Standardize test conditions (e.g., OECD guidelines for bioaccumulation assays) to isolate variables like lipid content in organisms .
- Framework Application : Refine hypotheses using the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps .
Q. What methodologies are optimal for evaluating the long-term environmental persistence of this compound in sediment-water systems?
Methodological Answer:
- PEO Framework :
Q. How can researchers address discrepancies in thermal degradation pathways reported for this compound?
Methodological Answer:
- Controlled Pyrolysis Studies : Conduct thermogravimetric analysis (TGA) coupled with GC-MS to identify degradation byproducts under inert vs. oxidative atmospheres .
- Computational Modeling : Apply density functional theory (DFT) to simulate bond dissociation energies and validate experimental observations .
- Peer Review : Submit raw datasets to open-access repositories (e.g., Zenodo) for independent verification, aligning with FAIR data principles .
Methodological Frameworks for Research Design
Data Contradiction Analysis
Q. What strategies mitigate bias when interpreting conflicting data on this compound’s reactivity with hydroxyl radicals?
Methodological Answer:
- Blinded Analysis : Separate data collection and interpretation teams to reduce confirmation bias .
- Sensitivity Testing : Vary radical generation methods (e.g., UV/H₂O₂ vs. ozone) to identify methodological artifacts .
- Transparency : Publish negative results and methodological limitations in open-access platforms to contextualize contradictions .
Key Considerations for Academic Research
- Ethical Compliance : Obtain institutional review for environmental sampling and hazardous material handling .
- Data Reproducibility : Document protocols using platforms like protocols.io to ensure cross-lab replicability .
- Interdisciplinary Collaboration : Integrate chemical, toxicological, and computational expertise to address complex research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
